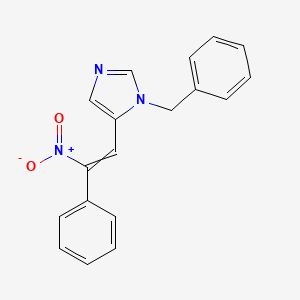![molecular formula C13H19O5P B12567065 Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester CAS No. 263165-29-3](/img/structure/B12567065.png)
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester is an organic compound with the molecular formula C13H19O5P It is a derivative of phosphonic acid and contains a 1,3-dioxolane ring attached to a phenyl group, which is further esterified with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester typically involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the esterification process. The reaction conditions may include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphonic acid derivatives.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or pro-drugs.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, phenyl-, diethyl ester
- Phosphonic acid, [4-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
- Phosphonic acid, [2-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
Uniqueness
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester is unique due to the presence of the 1,3-dioxolane ring, which imparts specific chemical properties and reactivity
Properties
CAS No. |
263165-29-3 |
|---|---|
Molecular Formula |
C13H19O5P |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
2-(3-diethoxyphosphorylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-6-11(10-12)13-15-8-9-16-13/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChI Key |
KNCDUVFEHWIERT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)C2OCCO2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





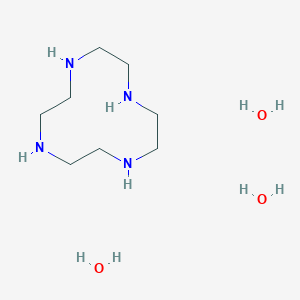
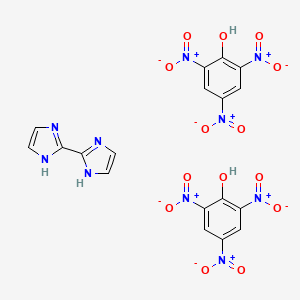
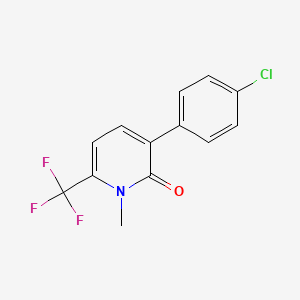
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
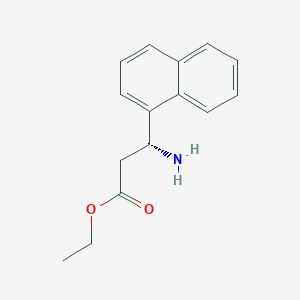

![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
